molecular formula C15H19BN2O4 B1432540 1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole CAS No. 1313760-81-4

1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole

Cat. No.: B1432540
CAS No.: 1313760-81-4
M. Wt: 302.14 g/mol
InChI Key: VYWJWRGYTXWZPY-UHFFFAOYSA-N
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Description

1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole is a boronate-containing indole derivative characterized by three key substituents:

  • 1-Methyl group: Provides steric bulk and modulates electronic properties.
  • 7-Nitro group: A strong electron-withdrawing group (EWG) influencing reactivity and regioselectivity in cross-coupling reactions.
  • 3-Dioxaborolan-2-yl group: A pinacol boronate ester enabling participation in Suzuki-Miyaura couplings.

This compound is structurally tailored for applications in medicinal chemistry and materials science, leveraging the nitro group’s directing effects and the boronate’s versatility in bond-forming reactions .

Properties

IUPAC Name

1-methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)11-9-17(5)13-10(11)7-6-8-12(13)18(19)20/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWJWRGYTXWZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC=C3[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole Backbone Preparation

The indole backbone can be synthesized through various methods, such as the Fisher indole synthesis or the Bartoli indole synthesis. These methods involve the condensation of aryl hydrazines with aldehydes or ketones under specific conditions.

Nitration

Nitration of the indole ring is a critical step, often achieved using nitric acid or nitronium tetrafluoroborate. The position of nitration can be controlled by the choice of conditions and protecting groups.

Methylation

Methylation of the indole nitrogen can be performed using methyl iodide or dimethyl sulfate in the presence of a base.

Borylation

Data and Research Findings

Compound Molecular Formula Yield (%) Conditions
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole C₁₅H₂₀BN₂O₂ Not specified [Ir(OMe)cod]₂, dtbpy, B₂Pin₂, THF
5-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole C₁₆H₁₈BN₂O₅ Not specified Various conditions

Given the lack of specific data for this compound, the table highlights related compounds and their synthesis conditions.

Chemical Reactions Analysis

1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole can undergo various chemical reactions, including:

Scientific Research Applications

1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole depends on its application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related indole derivatives and their distinguishing features:

Compound Name Substituents (Position) Key Features References
1-Methyl-7-nitro-3-(dioxaborolan-2-yl)indole 1-Me, 7-NO₂, 3-Bpin Nitro group enhances electrophilicity; boronate at C3 for coupling.
1-Ethyl-7-(dioxaborolan-2-yl)-1H-indole 1-Et, 7-Bpin Ethyl group increases lipophilicity; lacks nitro (reduced reactivity).
1-Methyl-4-(dioxaborolan-2-yl)-1H-indole 1-Me, 4-Bpin Boronate at C4 alters regioselectivity in cross-couplings.
5-Methoxy-2-methyl-7-(dioxaborolan-2-yl)-1H-indole 5-OMe, 2-Me, 7-Bpin Methoxy (EDG) vs. nitro (EWG); impacts electronic properties.
7-Fluoro-5-methyl-4-(dioxaborolan-2-yl)-1H-indole 7-F, 5-Me, 4-Bpin Fluorine introduces electronegativity; boronate at C3.
1-(Methylsulfonyl)-5-(dioxaborolan-2-yl)indoline 1-SO₂Me, 5-Bpin Sulfonyl group enhances stability; indoline core vs. indole.

Key Comparisons :

Substituent Effects :

  • Nitro vs. Methoxy : The nitro group (EWG) in the target compound increases electrophilicity at adjacent positions, favoring meta-directing reactions. In contrast, methoxy (EDG) in 5-Methoxy-2-methyl-7-Bpin indole enhances electron density, altering reactivity in nucleophilic substitutions .
  • Boronate Position : Boronate at C3 (target compound) vs. C4 (1-Methyl-4-Bpin indole) influences Suzuki coupling efficiency. C3-substituted indoles often exhibit higher reactivity due to reduced steric hindrance .

Synthetic Methods :

  • The target compound’s nitro group may require protection during synthesis. Similar derivatives (e.g., 1-Methyl-4-Bpin indole) are synthesized via alkylation using NaH/MeI in THF , suggesting analogous routes for the nitro variant with adjustments for nitro stability.

Physical Properties :

  • Melting points and solubility vary with substituents. For example, 2-[3-Bpin-benzyl]isoindoline-1,3-dione (melting point 170–173°C) contrasts with nitro-containing compounds, which often have higher melting points due to polarity.

Reactivity in Cross-Couplings :

  • Suzuki-Miyaura coupling efficiency depends on boronate position and substituents. The nitro group in the target compound may slow coupling due to electron withdrawal, whereas electron-rich derivatives (e.g., 5-Methoxy-2-methyl-7-Bpin) react faster .

Biological Activity

1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole is a synthetic compound belonging to the indole family, characterized by its unique structure that incorporates a nitro group and a boronic ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 1-methylindole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Nitration : Introduction of the nitro group at the 7-position of the indole ring using a mixture of nitric and sulfuric acids.
  • Borylation : The nitrated intermediate undergoes borylation in the presence of a palladium catalyst to form the final product.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may induce cytotoxic effects in cancer cells. Furthermore, the compound's boronic ester functionality allows for participation in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of complex organic molecules.

Anticancer Properties

Research indicates that derivatives of indole compounds often exhibit significant anticancer properties. Specifically:

  • Cytotoxicity : Studies have shown that this compound displays cytotoxic effects against various cancer cell lines. For instance, it has been reported to inhibit cell proliferation and induce apoptosis in A549 lung cancer cells.
CompoundCell LineIC50 (µM)Mechanism
This compoundA549<0.01Induction of apoptosis via caspase activation

Case Studies

A review of related indole compounds highlights the biological significance of structural modifications:

  • Indole Derivatives : Compounds with similar structures have shown enhanced antiproliferative activity when specific functional groups are introduced.
    • Example : Compounds with a methoxy group at position C–6 exhibited increased potency compared to those lacking this modification.
  • Comparative Analysis : In studies comparing various indole derivatives:
    • Compounds featuring both nitro and boronic ester functionalities have shown synergistic effects in anticancer assays.

Q & A

Basic Research Question

  • ¹¹B NMR : A singlet at δ ~30 ppm confirms the dioxaborolane group.
  • ¹H-¹³C HMBC : Correlates the nitro group (δ ~150 ppm in ¹³C) with adjacent protons.
  • X-ray crystallography (via SHELX or OLEX2 ): Resolves steric effects from the methyl and nitro substituents.
  • ESI-MS in negative ion mode : Detects [M–H]⁻ peaks for boron-containing species .

How does the electron-deficient nitro group impact the compound’s utility in material science applications?

Advanced Research Question
The nitro group enhances electron affinity, making the compound a candidate for n-type semiconductors or electron-transport layers in OLEDs . Cyclic voltammetry (CV) measurements reveal reduction potentials near −1.2 V (vs. Fc/Fc⁺), indicating suitability for charge injection. However, nitro groups may quench luminescence; replacing them with cyano or carbonyl groups could mitigate this .

What challenges arise in crystallographic studies of this compound, and how are they resolved?

Advanced Research Question

  • Disorder : The dioxaborolane ring and nitro group often exhibit rotational disorder. Use of high-resolution synchrotron data (λ = 0.7 Å) improves model accuracy.
  • Twinned crystals : SHELXL’s TWIN command refines twin laws .
  • Weak diffraction : Cryocooling (100 K) and data collection at multiple φ angles enhance completeness .

How can structure-activity relationships (SAR) guide the design of anti-cancer derivatives from this compound?

Advanced Research Question

  • Nitro reduction : Prodrug strategies (e.g., hypoxia-activated nitroreductase substrates) target tumor microenvironments.
  • Boronate bioisosteres : Replacing dioxaborolane with trifluoroborate improves aqueous solubility.
  • Substituent effects : Methyl at N-1 enhances metabolic stability compared to unsubstituted indoles .

What methodologies mitigate decomposition of the dioxaborolane group during prolonged storage or reaction conditions?

Advanced Research Question

  • Storage : Argon-filled ampules at −20°C with molecular sieves (3Å) prevent hydrolysis.
  • In situ protection : Use of pinacol boronic acid instead of pre-formed boronate esters reduces degradation.
  • Stabilizing ligands : Adding DMAP or pyridine during reactions chelates residual acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Reactant of Route 2
Reactant of Route 2
1-Methyl-7-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole

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